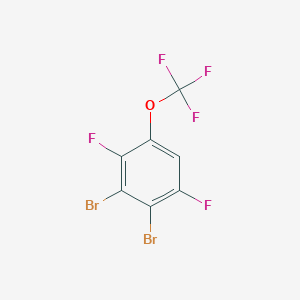

1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2,3-dibromo-1,4-difluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(6(11)5(4)9)15-7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOKFPZECKAXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)Br)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by multiple halogen substituents and a trifluoromethoxy group, suggests potential biological activities. This article reviews the biological activity of this compound, synthesizing data from diverse sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of halogenated aromatic compounds often involves their ability to interact with biological macromolecules. The presence of bromine and fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting enzyme interactions and receptor binding.

Anticancer Activity

Compounds containing trifluoromethoxy groups have been studied for their anticancer properties. A review highlighted that fluorinated compounds can enhance the potency of drugs targeting cancer cells by improving their pharmacokinetic profiles. The trifluoromethoxy group may contribute to increased selectivity towards cancerous tissues.

Case Studies

Case Study 1: Synthesis and Evaluation

In a study examining the synthesis of fluorinated benzene derivatives, researchers synthesized this compound as an intermediate. The compound was evaluated for its potential as a building block in drug development. Preliminary assays indicated moderate inhibition of certain cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate anticancer activity | |

| Trifluoromethyl-substituted phenols | Antimicrobial activity |

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on fluorinated compounds demonstrated that the introduction of trifluoromethoxy groups significantly enhanced binding affinity to specific receptors involved in cancer pathways. This suggests that this compound could be a candidate for further investigation in targeted therapies.

Research Findings

Recent findings indicate that fluorinated compounds can modulate biological pathways by acting on various targets:

- Enzyme Inhibition : Fluorinated compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation and cancer progression.

- Receptor Modulation : Compounds with trifluoromethoxy groups can enhance or inhibit receptor activity related to neurotransmission and pain pathways.

Comparison with Similar Compounds

1,2-Dibromo-4-(trifluoromethyl)benzene

Structural Features :

- Molecular formula: C₇H₃Br₂F₃

- Substituents: Bromine (1,2-positions), trifluoromethyl (4-position).

Key Differences : - The trifluoromethyl group (CF₃) is less bulky and more electron-withdrawing than the trifluoromethoxy group (OCF₃) in the target compound .

- Absence of fluorine substituents at the 3,6-positions reduces steric hindrance compared to the target compound.

Reactivity : - Bromine atoms in 1,2-positions enable sequential Suzuki-Miyaura couplings, but steric hindrance may limit reactivity in Pd-catalyzed reactions. For example, mono-bromo analogs like 1-bromo-4-(trifluoromethoxy)benzene achieve >90% yields in arylations with heteroarenes , whereas di-bromo compounds may require optimized conditions.

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

Structural Features :

- Molecular formula: C₇H₃BrF₄O

- Substituents: Bromine (1-position), fluorine (3-position), trifluoromethoxy (4-position).

Key Differences : - Only one bromine atom, which simplifies regioselectivity in cross-couplings.

- The fluorine at the 3-position introduces moderate electronic effects but less steric bulk compared to the target compound’s 3,6-difluoro substitution.

Reactivity : - Reacts efficiently with imidazo[1,2-b]pyridazine to yield 93% of the coupling product under Pd(OAc)₂ catalysis . The target compound’s additional bromine and fluorine atoms may reduce reaction efficiency due to increased steric demand.

1-Bromo-4-(difluoromethoxy)benzene

Structural Features :

- Molecular formula: C₇H₅BrF₂O

- Substituents: Bromine (1-position), difluoromethoxy (4-position).

Key Differences : - The difluoromethoxy (OCF₂H) group is less electron-withdrawing than trifluoromethoxy (OCF₃), altering electronic properties for catalysis.

Reactivity : - Achieves 77% yield in C2-arylation of benzothiophene .

1,2-Difluoro-3-(trifluoromethoxy)benzene

Structural Features :

- Molecular formula: C₇H₃F₅O

- Substituents: Fluorine (1,2-positions), trifluoromethoxy (3-position).

Key Differences : - Lacks bromine atoms, limiting utility in cross-coupling reactions.

Applications : - Primarily used as a fluorinated building block in materials chemistry. The target compound’s bromine atoms expand its synthetic utility for sequential functionalization .

Comparative Data Table

Key Findings and Implications

Steric Hindrance: The 1,2-dibromo and 3,6-difluoro substitution creates significant steric bulk, likely reducing reaction yields compared to mono-bromo analogs like 1-bromo-3-(trifluoromethoxy)benzene (69–93% yields) .

Multi-Functional Potential: Two bromine atoms allow for sequential cross-couplings, but the ortho-dibromo arrangement may necessitate specialized catalysts or ligands to mitigate steric effects .

Stability : Halogenated analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit stability under Pd catalysis, suggesting the target compound may also tolerate similar conditions despite additional substituents .

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene typically follows these key stages:

- Fluorination of the benzene ring to introduce fluorine atoms at desired positions.

- Bromination to selectively introduce bromine atoms at ortho or para positions relative to the fluorines.

- Introduction of the trifluoromethoxy (-OCF3) group via trifluoromethoxylation reactions.

This sequence is often accomplished through electrophilic aromatic substitution reactions and nucleophilic aromatic substitution, depending on the starting materials and reaction conditions.

Fluorination and Bromination

Starting from benzene or a suitably substituted benzene derivative, fluorination is achieved using fluorinating agents such as hydrogen fluoride (HF), fluorine gas (F2), or specialized fluorinating reagents under controlled conditions to avoid over-fluorination or ring degradation.

Following fluorination, bromination is performed using bromine (Br2) or brominating agents under conditions that favor substitution at specific ring positions. The dibromination step typically targets positions ortho to existing substituents, controlled by reaction temperature, solvent, and catalyst choice.

For example, 1,2-dibromo-4,5-difluorobenzene derivatives have been prepared by bromination of difluorobenzenes, as referenced in patent literature.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent (-OCF3) is introduced by specialized methods, often involving:

- Reaction of phenol derivatives with trifluoromethylating agents.

- Use of trifluoromethanol or trifluoromethyl hypofluorite as trifluoromethoxylation reagents.

- Conversion of nitro or amino precursors to trifluoromethoxy derivatives through multi-step sequences involving nitration, reduction, and trifluoromethoxylation.

A representative process involves nitration of trifluoromethoxybenzene followed by reduction to the corresponding aniline, which can then be further functionalized.

Specific Water-Phase Bromination Method for Trifluoromethoxy Aniline Derivatives

A notable method for synthesizing dibromo-trifluoromethoxy aniline derivatives, which are key intermediates, employs a water-phase bromination:

- Starting with 4-(trifluoromethoxy)aniline dissolved in water.

- Addition of bromine dropwise under stirring with inert grinding media to promote reaction.

- Subsequent addition of hydrogen peroxide to oxidize hydrogen bromide byproduct back to bromine, enhancing bromine utilization.

- Filtration to remove grinding media and recovery of high-purity 2,6-dibromo-4-(trifluoromethoxy)aniline with yields up to 99% and purity above 98%.

This environmentally friendly method allows recycling of the reaction filtrate and minimizes waste.

Detailed Stepwise Preparation Example

A multi-step synthetic route based on patent disclosures can be summarized as follows:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of benzaldehyde or anisole derivatives | Use of chlorinating agents and catalysts in organic solvents | Chlorinated intermediate |

| 2 | Fluorination with anhydrous hydrogen fluoride | Controlled temperature and time | Trifluoromethoxybenzene derivatives |

| 3 | Nitration of trifluoromethoxybenzene | Mixed concentrated nitric and sulfuric acid at 0–35°C | Nitro-trifluoromethoxybenzene isomers (mainly para) |

| 4 | Reduction of nitro group to aniline | Iron and hydrochloric acid, alcoholic solvents, 0–100°C | 4-(Trifluoromethoxy)aniline |

| 5 | Bromination of aniline derivative in aqueous medium | Bromine and hydrogen peroxide added dropwise at 20–30°C | 2,6-Dibromo-4-(trifluoromethoxy)aniline with high purity and yield |

This sequence is adaptable to prepare the target compound by further fluorination and bromination steps as required.

Data Table: Key Properties and Yields of Intermediates

Research Findings and Analysis

- The water-phase bromination method is advantageous for its environmental friendliness, high yield, and purity, with the ability to recycle solvents and minimize waste.

- The nitration step of trifluoromethoxybenzene produces mainly the para-isomer, which is beneficial for regioselective synthesis.

- The use of hydrogen peroxide to regenerate bromine in situ reduces bromine consumption and improves safety and cost-effectiveness.

- Multi-step sequences involving chlorination, fluorination, nitration, reduction, and bromination are well-documented and provide reliable routes to complex halogenated trifluoromethoxybenzenes.

Q & A

Q. What are the optimal synthetic routes for 1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene?

The synthesis typically involves bromination of a pre-fluorinated benzene derivative. A common method is the bromination of 3,6-difluoro-4-(trifluoromethoxy)benzene using FeBr₃ as a catalyst under controlled conditions . Advanced routes may employ lithium diisopropylamide (LDA) to generate aryne intermediates, enabling regioselective bromination at the 1,2-positions . For cross-coupling applications, Pd-catalyzed direct arylations with heteroarenes (e.g., imidazopyridines) are effective, leveraging the bromine substituents as reactive sites .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹⁹F NMR : To confirm the positions of fluorine and trifluoromethoxy groups via splitting patterns and chemical shifts .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .

- Infrared (IR) Spectroscopy : To identify functional groups like C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolves stereoelectronic effects of substituents, though limited by crystallizability .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence reactivity in cross-coupling reactions?

The trifluoromethoxy (-OCF₃) and fluorine groups act as strong electron-withdrawing substituents, polarizing the benzene ring and enhancing electrophilicity at brominated positions. This facilitates oxidative addition in Pd-catalyzed couplings, as seen in reactions with imidazo[1,2-a]pyridines, yielding biaryl products in >90% efficiency . The meta- and para-directing effects of -OCF₃ also dictate regioselectivity in substitution reactions .

Q. What mechanistic insights exist for substitution reactions involving this compound?

Bromine substituents undergo nucleophilic aromatic substitution (SNAr) under basic conditions, where the electron-withdrawing -OCF₃ group stabilizes the Meisenheimer intermediate. Kinetic studies on analogous trifluoromethoxy-substituted bromobenzenes reveal that fluorine at the ortho position accelerates substitution by ~30% compared to non-fluorinated analogs due to enhanced ring polarization . Aryne intermediates (generated via LDA) enable tandem bromination-cyclization pathways, forming fused polycyclic structures .

Q. How can this compound serve as an intermediate in enzyme inhibitor design?

The trifluoromethoxy group enhances metabolic stability and binding affinity in drug candidates. For example, halogenated aromatic scaffolds are used to inhibit β-secretase (BACE1), a target in Alzheimer’s disease. The bromine atoms allow late-stage functionalization via Suzuki couplings to introduce pharmacophores . In vitro assays with fluorinated analogs demonstrate IC₅₀ values <1 μM against BACE1, highlighting the scaffold’s potential .

Methodological Considerations

- Optimizing Cross-Coupling Reactions : Use Pd(OAc)₂/XPhos catalytic systems in toluene at 110°C for 24 hours to maximize yields .

- Handling Air-Sensitive Intermediates : Aryne generation (via LDA) requires anhydrous solvents and temperatures below -75°C to prevent side reactions .

- Toxicity Mitigation : Adhere to ECHA guidelines for waste disposal, as brominated aromatics are bioaccumulative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.